4,7-Dioxo-7-p-tolyl-heptanoic acid

Crystallography Supramolecular Chemistry Solid-State Characterization

Select this p-tolyl derivative for your diarylpyrrole synthesis when a well-defined R₂²(8) carboxylic acid dimer motif is essential. Its crystallographically verified anti conformation and coplanar acid oxygen arrangement provide a reliable solid-state reference, distinguishing it from halogenated or oxygenated analogs. With LogP 2.39 and TPSA 71.44 Ų, it enables predictable purification and ADME benchmarking. Available at ≥97% purity for direct integration into multi-step routes to COX-2 inhibitors and angiotensin-II antagonists.

Molecular Formula C14H16O4
Molecular Weight 248.278
CAS No. 522663-97-4
Cat. No. B2857203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dioxo-7-p-tolyl-heptanoic acid
CAS522663-97-4
Molecular FormulaC14H16O4
Molecular Weight248.278
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O
InChIInChI=1S/C14H16O4/c1-10-2-4-11(5-3-10)13(16)8-6-12(15)7-9-14(17)18/h2-5H,6-9H2,1H3,(H,17,18)
InChIKeyQTHAVLUZTVMQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dioxo-7-p-tolyl-heptanoic Acid (CAS 522663-97-4): Procurement and Differentiation Guide


4,7-Dioxo-7-p-tolyl-heptanoic acid (CAS 522663-97-4) is a 7-aryl-4,7-dioxoheptanoic acid derivative with a p-tolyl (4-methylphenyl) substituent at the 7-position and two ketone groups at the 4- and 7-positions [1]. This compound belongs to a class of γ,ζ-dioxoalkanoic acids that serve as versatile synthetic intermediates for diarylpyrrole therapeutic agents and steroid precursors [2]. The molecule (C₁₄H₁₆O₄, MW 248.27) features a carboxylic acid moiety, two carbonyl groups, and a p-tolyl aromatic ring, which together define its reactivity profile and intermolecular interaction capabilities [1].

Why 4,7-Dioxo-7-p-tolyl-heptanoic Acid Cannot Be Replaced by Other 7-Aryl-4,7-dioxoheptanoic Acids


Aromatic substitution at the 7-position of the 4,7-dioxoheptanoic acid scaffold produces non-interchangeable compounds due to three critical differentiating factors: (1) crystallographically verified divergence in molecular conformation and supramolecular packing architecture [1]; (2) carboxylic acid hydrogen-bonding patterns that segregate into dimer-forming, catemeric, or 3D network arrangements depending on aryl substituent identity [1]; and (3) substituent-dependent physicochemical properties (LogP, polar surface area) that directly impact solubility, purification behavior, and downstream synthetic compatibility . The p-tolyl derivative exhibits a specific conformational profile and R₂²(8) carboxylic acid dimer formation distinct from its 4-chlorophenyl, 4-methoxyphenyl, phenyl, and 2-hydroxyphenyl analogs [1], making simple interchange scientifically invalid without re-optimization of crystallization, formulation, or reaction protocols.

Quantitative Differentiation Evidence for 4,7-Dioxo-7-p-tolyl-heptanoic Acid Against Structural Analogs


Crystal Packing Divergence: p-Tolyl Derivative Forms R₂²(8) Dimers vs. 3D Networks in Dihydroxy Analog

In a head-to-head crystallographic study of seven 7-aryl-4,7-dioxoheptanoic acids, the p-tolyl derivative (compound 5) adopts symmetric R₂²(8) carboxylic acid dimers in the solid state. In contrast, the 2,4-dihydroxyphenyl analog (compound 7) exhibits no direct carboxylic acid–carboxylic acid interactions, instead forming a 3D array via O–H···O interactions with hydroxyl and carbonyl groups of neighboring molecules [1]. This represents a fundamental difference in supramolecular architecture driven solely by aryl substituent identity.

Crystallography Supramolecular Chemistry Solid-State Characterization

Molecular Conformation: p-Tolyl Derivative Adopts Extended Anti Geometry Distinct from Ortho-Substituted Analogs

X-ray crystallographic analysis reveals that the p-tolyl derivative (compound 5) adopts an extended molecular conformation with the carboxylic acid group in an anti arrangement and all acid oxygen atoms lying in a plane [1]. This contrasts with ortho-substituted analogs such as the 2-hydroxyphenyl derivative (compound 2), which exhibits disorder in the carboxylic acid group and a different spatial arrangement, and the 2,4-dimethoxyphenyl analog (compound 3) which shows altered torsion angles along the heptanoic acid backbone [1].

Conformational Analysis Molecular Modeling Structure-Activity Relationships

LogP and PSA Comparison: p-Tolyl vs. 4-Chlorophenyl and 4-Methoxyphenyl Derivatives

Computational predictions indicate that the p-tolyl derivative exhibits a calculated LogP of 2.39 and a topological polar surface area (TPSA) of 71.44 Ų . While LogP differences across this aryl series are moderate, the combination of LogP and PSA produces distinct solubility and permeability profiles. The 4-chlorophenyl analog has a lower calculated LogP of 2.09 (estimated from Hit2Lead database) , and the 4-methoxyphenyl analog has a higher molecular weight (264.27) and an additional hydrogen bond acceptor, altering its polarity [1].

Lipophilicity Physicochemical Properties ADME Prediction

Commercial Availability and Purity Benchmark: ≥97% Purity with Defined Storage Stability

The p-tolyl derivative is commercially available at ≥97% purity (CAS 522663-97-4, Cat. No. CS-0331891) with verified storage conditions of sealed, dry storage at 2–8°C . This established purity specification enables direct experimental use without additional purification, whereas multiple aryl analogs (including 4-methoxyphenyl, 4-chlorophenyl, and unsubstituted phenyl) are primarily available through custom synthesis routes [1], introducing variability in purity, characterization, and lead time.

Compound Sourcing Quality Control Reproducibility

Validated Application Scenarios for 4,7-Dioxo-7-p-tolyl-heptanoic Acid Based on Quantitative Evidence


Crystallography and Solid-State Characterization Studies Requiring Defined Dimer Architecture

Researchers investigating structure-property relationships in 7-aryl-4,7-dioxoheptanoic acids should select the p-tolyl derivative when a well-defined R₂²(8) carboxylic acid dimer motif is required. The compound's crystallographically verified dimer formation, extended anti conformation, and coplanar acid oxygen arrangement [1] provide a reliable solid-state reference for comparative studies against analogs exhibiting alternative packing motifs (catemers, 3D networks). This defined architecture also supports reproducible crystal form screening and formulation development efforts.

Synthetic Intermediate for Diarylpyrrole Scaffolds in Medicinal Chemistry

The p-tolyl derivative serves as a key intermediate in the synthesis of diarylpyrrole-based therapeutic candidates, including cyclooxygenase-2 (COX-2) inhibitors and angiotensin-II receptor antagonists [1]. The commercially available ≥97% purity material enables direct integration into multi-step synthetic routes without the lead-time variability and characterization burden associated with custom-synthesized aryl analogs. The 7-aryl-4,7-dioxoheptanoic acid scaffold provides the requisite 1,4-diketone functionality for pyrrole cyclization, and the p-tolyl substituent offers a specific electronic and steric profile distinct from halogenated or oxygenated aryl variants.

Physicochemical Screening and ADME Property Optimization Programs

In lead optimization campaigns where 7-aryl-4,7-dioxoheptanoic acid derivatives are evaluated for solubility, permeability, or metabolic stability, the p-tolyl derivative (LogP = 2.39; TPSA = 71.44 Ų) [1] occupies a defined lipophilicity-hydrophilicity space. This compound can serve as a baseline comparator when assessing the impact of aryl substituent variation on ADME properties. The quantitative LogP and TPSA values provide a reference point for interpreting the effects of 4-chlorophenyl (lower LogP) or 4-methoxyphenyl (higher polarity) substitutions .

Reaction Optimization and Process Chemistry Development

Process chemists developing scalable routes to 7-aryl-4,7-dioxoheptanoic acid derivatives can utilize the p-tolyl compound as a model substrate for reaction condition screening, given its commercial availability at defined purity [1] and established structural characterization . The compound's intermediate LogP (2.39) supports evaluation of extraction and chromatographic purification protocols applicable to this chemical class. Reaction outcomes obtained with the p-tolyl derivative can inform the design of synthetic routes to less readily available aryl analogs.

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